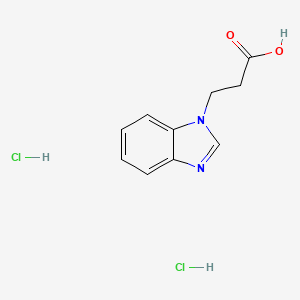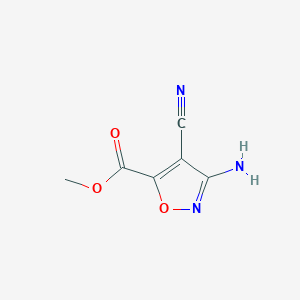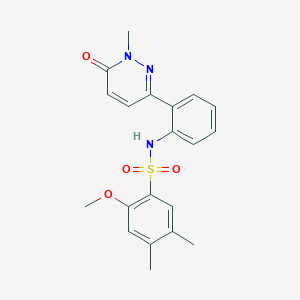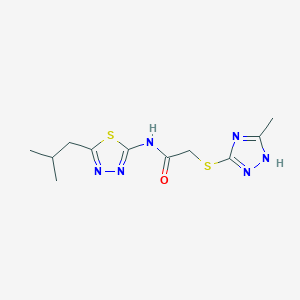
3-(1H-benzimidazol-1-yl)propanoic acid dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-(1H-benzimidazol-1-yl)propanoic acid dihydrochloride" is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound. This compound is not directly mentioned in the provided papers, but its structure is related to various benzimidazole derivatives that have been synthesized and studied for their chemical and biological properties.
Synthesis Analysis
The synthesis of benzimidazole derivatives can be achieved through different methods. For instance, 1,3-disulfonic acid benzimidazolium chloride, a related ionic liquid, was synthesized and characterized using spectroscopic techniques such as FT-IR, 1H NMR, 13C NMR, and mass spectra . Another derivative, 3-(2-Formyl-1H-benzimidazol-1-yl)propanoic acid, was prepared in four steps and used in a one-pot reaction with amines and alkyl isocyanides via the Ugi 4-center-3-component condensation . Additionally, hydroxamic acid derivatives of benzimidazole were synthesized using the Phillips method .
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives can be elucidated using various spectroscopic techniques. For example, the crystal structure of 1,2-bis-(1H-benzimidazol-2-yl)-ethane dihydrochloride was determined by X-ray diffraction, and the structure was further characterized by mass, elemental analysis, FT-IR, and NMR spectroscopy . Similarly, the crystal structure of another derivative was confirmed through single-crystal X-ray diffraction analysis, and the results were in accordance with DFT calculations and Hirshfeld surface analysis .
Chemical Reactions Analysis
Benzimidazole derivatives can undergo various chemical reactions. The compound 3-(1H-benzimidazole-2)propanoic acid reacted with aromatic aldehydes to produce lactam and acid derivatives . Another derivative underwent a reaction with trichloroacetic acid under microwave irradiation to yield a product confirmed by IR, 1H-NMR, 13C-NMR, MS, and CHN analyses .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives can vary depending on their structure. For instance, the synthesized ionic liquid showed efficient catalytic properties for the synthesis of tetrahydropyridine . The hydroxamic acid derivatives of benzimidazole exhibited antibacterial and antifungal activities . Moreover, some derivatives showed choleretic activity, which was sometimes superior to that of the model compound .
Relevant Case Studies
Several case studies highlight the potential applications of benzimidazole derivatives. For example, the antibacterial and antifungal activities of hydroxamic acid derivatives were investigated using the agar dilution technique, showing considerable activity against Candida albicans and Candida tropicalis . Another study found that certain lactam derivatives of 3-(1H-benzimidazole-2)propanoic acid possessed analgetic properties . Additionally, the choleretic activity of 3-(2-aryl-5R-benzimidazol-1-yl)butanoic acids was evaluated, demonstrating general choleretic activity .
Applications De Recherche Scientifique
Synthesis Applications
3-(2-Formyl-1H-benzimidazol-1-yl)propanoic acid, a closely related compound, plays a key role in novel synthetic pathways. It has been used in a one-pot reaction with amines and alkyl isocyanides via the Ugi 4-center-3-component condensation, leading to the creation of benzimidazole-fused 1,4-diazepine-5-ones in moderate to excellent yields (Ghandi, Zarezadeh, & Taheri, 2011). This demonstrates its utility in diversifying benzimidazole derivatives through efficient synthetic strategies.
Antimicrobial Activity
Benzimidazole derivatives, including those related to 3-(1H-benzimidazol-1-yl)propanoic acid dihydrochloride, exhibit significant antimicrobial properties. Specifically, the synthesis of 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives has shown potent activity against Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus flavus, highlighting the potential of benzimidazole derivatives in developing new antimicrobial agents (Salahuddin, Shaharyar, Mazumder, & Abdullah, 2017).
Molecular Structure Analysis
The structural characterization of 1,2-bis-(1H-benzimidazol-2-yl)-ethane dihydrochloride, which shares a structural motif with 3-(1H-benzimidazol-1-yl)propanoic acid dihydrochloride, has been thoroughly investigated. X-ray diffraction analysis has provided insight into its crystal structure, supporting the understanding of molecular arrangements and potential interactions in solid states (Tavman & Sayil, 2013).
Immunotropic Activity
Research on (benzimidazolyl-2-thio)acetic acid derivatives containing thietane cycles has explored their immunotropic properties. These compounds, developed from structures related to 3-(1H-benzimidazol-1-yl)propanoic acid dihydrochloride, demonstrate the potential for benzimidazole derivatives in modulating immune responses, indicating their relevance in designing new immunotherapeutic agents (Khaliullin, Alekhin, Klen, Ryabchinskaya, Kataev, & Bogdanova, 2004).
Propriétés
IUPAC Name |
3-(benzimidazol-1-yl)propanoic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2.2ClH/c13-10(14)5-6-12-7-11-8-3-1-2-4-9(8)12;;/h1-4,7H,5-6H2,(H,13,14);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYFRIQKHGDWLFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CCC(=O)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-benzimidazol-1-yl)propanoic acid dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-ethylphenyl)-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2564148.png)

![N-(5-chloro-2-methoxyphenyl)-2-(3,4-dimethylphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2564151.png)

![N-[(2-methoxyphenyl)methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2564153.png)
![N,N-diethyl-3-[4-(2-phenylethyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1-sulfonamide](/img/structure/B2564155.png)
![N-(3-(dimethylamino)propyl)-4-isopropoxy-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2564156.png)

![1-(6-cyclopropylpyridazin-3-yl)-N-(4-methylbenzo[d]thiazol-2-yl)piperidine-3-carboxamide](/img/structure/B2564159.png)
![(2E)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2564164.png)
![methyl({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl})amine](/img/structure/B2564165.png)
![4-Methoxyphenyl 3-{[(2,6-dichlorobenzyl)oxy]imino}propanoate](/img/structure/B2564167.png)
![2-methoxy-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2564168.png)
